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Compound of Interest

Compound Name: NH2-PEG4-Val-Cit-PAB-OH

Cat. No.: B15623217 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antibody-drug conjugate (ADC)

linker, NH2-PEG4-Val-Cit-PAB-OH. This linker is a critical component in the design of ADCs,

facilitating the targeted delivery of cytotoxic payloads to cancer cells. This document details its

chemical properties, mechanism of action, and relevant experimental protocols for its

application in drug development.

Core Molecular Data
The fundamental properties of NH2-PEG4-Val-Cit-PAB-OH are summarized below, providing a

quantitative foundation for its use in ADC constructs.

Property Value Source(s)

Molecular Formula C29H50N6O9 [1]

Molecular Weight 626.8 g/mol [1]

CAS Number 2055024-61-6 [1]

Solubility Water, DMSO, DMF [1]

Storage Condition -20°C [1]
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Structural Components and Their Functions
NH2-PEG4-Val-Cit-PAB-OH is a modular linker system where each component serves a

distinct and vital role in the overall function of the resulting ADC.

NH2 (Primary Amine): This terminal primary amine group serves as a versatile reactive

handle. It can be readily conjugated to a payload or other molecular entities through various

chemical reactions, such as amide bond formation with carboxylic acids or reductive

amination with aldehydes and ketones.[1]

PEG4 (Polyethylene Glycol, 4 units): The tetra-polyethylene glycol spacer is incorporated to

enhance the hydrophilicity of the ADC.[1] This increased water solubility can help to mitigate

aggregation issues that are often associated with hydrophobic payloads and linkers.[2][3]

Furthermore, the PEG spacer can influence the pharmacokinetic properties of the ADC,

potentially leading to a longer circulation half-life.[4]

Val-Cit (Valine-Citrulline): This dipeptide sequence is a key element for the targeted release

of the payload. It is designed to be specifically recognized and cleaved by lysosomal

proteases, most notably Cathepsin B, which are often overexpressed in the tumor

microenvironment.[5][6][7] This enzymatic cleavage is the initiating step for payload release.

PAB (p-Aminobenzyl Alcohol): The p-aminobenzyl alcohol moiety functions as a self-

immolative spacer.[8] Following the enzymatic cleavage of the Val-Cit dipeptide, the PAB

group undergoes a spontaneous 1,6-elimination reaction.[5] This electronic cascade results

in the release of the conjugated payload in its unmodified, active form.[9]

Mechanism of Action: Targeted Payload Release
The efficacy of an ADC constructed with the NH2-PEG4-Val-Cit-PAB-OH linker is contingent

upon a sequential and highly specific payload release mechanism. This process ensures that

the cytotoxic agent is delivered preferentially to the target cancer cells, thereby minimizing off-

target toxicity.
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ADC Internalization and Payload Release Pathway.

ADC Internalization: The ADC circulates in the bloodstream and selectively binds to a target

antigen on the surface of a cancer cell. This binding event triggers receptor-mediated

endocytosis, leading to the internalization of the ADC into an endosome.[6]

Lysosomal Trafficking: The endosome containing the ADC fuses with a lysosome.

Enzymatic Cleavage: Within the acidic and enzyme-rich environment of the lysosome,

Cathepsin B recognizes and cleaves the amide bond between the citrulline and the p-

aminobenzyl alcohol of the linker.[5][6]

Self-Immolation Cascade: The cleavage of the Val-Cit dipeptide unmasks an aniline nitrogen

on the PAB group, initiating a spontaneous and irreversible 1,6-elimination reaction.[5]

Payload Release: This self-immolation process leads to the release of the active cytotoxic

payload into the cytoplasm of the cancer cell.[5]

Target Engagement and Apoptosis: The liberated payload can then engage its intracellular

target, such as microtubules or DNA, leading to cell cycle arrest and ultimately, apoptosis

(programmed cell death).[8]

Experimental Protocols
While specific protocols for NH2-PEG4-Val-Cit-PAB-OH are not readily available in the public

domain, the following methodologies for structurally and functionally similar linkers can be

adapted for its use.

Payload Conjugation
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This protocol outlines the general steps for conjugating a payload with a carboxylic acid

functional group to the primary amine of the linker.

Activation of Payload: The carboxylic acid group of the cytotoxic payload is activated using a

carbodiimide activator, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the

presence of an activating agent like NHS (N-hydroxysuccinimide) or Sulfo-NHS in an

anhydrous organic solvent (e.g., DMF or DMSO).

Conjugation Reaction: The activated payload is then reacted with NH2-PEG4-Val-Cit-PAB-
OH. The reaction is typically carried out at room temperature for several hours to overnight.

Purification: The resulting linker-payload conjugate is purified using reverse-phase high-

performance liquid chromatography (RP-HPLC) to remove any unreacted starting materials

and byproducts.

Characterization: The identity and purity of the final product are confirmed using liquid

chromatography-mass spectrometry (LC-MS) and nuclear magnetic resonance (NMR)

spectroscopy.

In Vitro Cleavage Assay (HPLC-Based)
This assay is designed to evaluate the susceptibility of the linker to enzymatic cleavage by

Cathepsin B.

Reagent Preparation:

Assay Buffer: A 50 mM sodium acetate buffer with 5 mM DTT at a pH of 5.5 is prepared.

The DTT is added fresh before use as it is a reducing agent required for Cathepsin B

activity.

Activated Cathepsin B: Recombinant human Cathepsin B is diluted to the desired

concentration (e.g., 1 µM) in the pre-warmed assay buffer and incubated at 37°C for 15

minutes for activation.

Substrate: The linker-payload conjugate is dissolved in DMSO to create a stock solution.

Reaction Setup:
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In a microplate, the substrate stock solution is added to the pre-warmed assay buffer to

achieve the final desired concentration.

The enzymatic reaction is initiated by adding the activated Cathepsin B solution.

Time-Course Analysis:

The reaction is incubated at 37°C.

At various time points (e.g., 0, 15, 30, 60, 120 minutes), aliquots are taken and the

reaction is quenched by adding a solution of acetonitrile with 0.1% trifluoroacetic acid

(TFA).

HPLC Analysis: The quenched samples are analyzed by RP-HPLC to quantify the decrease

of the intact linker-payload and the increase of the cleaved payload over time.

Preparation Reaction Analysis

Prepare Assay Buffer,
Activated Cathepsin B,
and Substrate Solution

Set up Reaction in Microplate Incubate at 37°C Quench Reaction at
Time Points Analyze by RP-HPLC Quantify Cleavage Products

Click to download full resolution via product page

Experimental Workflow for an In Vitro ADC Cleavage Assay.

Conclusion
The NH2-PEG4-Val-Cit-PAB-OH linker represents a sophisticated and highly effective tool in

the field of antibody-drug conjugates. Its modular design, incorporating a hydrophilic spacer, a

protease-cleavable dipeptide, and a self-immolative spacer, allows for the stable conjugation

and targeted release of potent cytotoxic payloads. A thorough understanding of its chemical

properties and mechanism of action, coupled with robust experimental validation, is crucial for

the successful development of next-generation ADCs with improved therapeutic windows.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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